molecular formula C8H10N4O2 B2494288 Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 2225136-35-4

Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B2494288
CAS No.: 2225136-35-4
M. Wt: 194.194
InChI Key: QCHUQGXGXPVEMJ-UHFFFAOYSA-N
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Description

Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl cyanoacetate with appropriate triazole derivatives under specific conditions. One common method involves the use of a base such as triethylamine in an ethanol solvent, where the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or ethanol. Reaction conditions often involve heating to moderate temperatures to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation reactions with aldehydes can yield various substituted triazole derivatives, while cyclization reactions can produce fused ring systems .

Scientific Research Applications

Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A precursor in the synthesis of Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate, used in various organic reactions.

    Cyanoacetohydrazide: Another compound with a cyano group, used in the synthesis of heterocyclic compounds.

    1-Ethyl-3-methylimidazolium acetate: An ionic liquid used in similar synthetic applications.

Uniqueness

This compound is unique due to its specific triazole structure, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 5-(cyanomethyl)-2-methyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-3-14-8(13)7-10-6(4-5-9)11-12(7)2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHUQGXGXPVEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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